molecular formula C9H11NO2 B12635238 2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid CAS No. 922146-50-7

2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid

Cat. No.: B12635238
CAS No.: 922146-50-7
M. Wt: 165.19 g/mol
InChI Key: PCAXWKHJPTULBB-UHFFFAOYSA-N
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Description

2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid is an organic compound characterized by the presence of both amino and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid typically involves the reaction of propargylamine with appropriate alkyne-containing precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes .

Scientific Research Applications

2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s alkyne group allows it to participate in click chemistry reactions, enabling the covalent modification of biological targets. This property makes it useful in the development of chemical probes and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

922146-50-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-2-prop-2-ynylhex-4-ynoic acid

InChI

InChI=1S/C9H11NO2/c1-3-5-7-9(10,6-4-2)8(11)12/h2H,6-7,10H2,1H3,(H,11,12)

InChI Key

PCAXWKHJPTULBB-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(CC#C)(C(=O)O)N

Origin of Product

United States

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